Electrophilic Reactivity Hierarchy: 4-Benzylthiazole is Less Reactive than 2- and 5-Substituted Analogs
DFT calculations of Fukui functions predict the relative reactivity of thiazole derivatives toward electrophilic attack. The theoretical study establishes a clear sequence: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. This indicates that 4-benzylthiazole will exhibit lower electrophilic reactivity at the pyridine nitrogen compared to its 2-benzyl and 5-benzyl isomers.
| Evidence Dimension | Electrophilic reactivity (theoretical prediction) |
|---|---|
| Target Compound Data | 4-substituted thiazole (lowest reactivity in sequence) |
| Comparator Or Baseline | 2-substituted thiazole (highest) and 5-substituted thiazole (intermediate) |
| Quantified Difference | Not quantified as a specific value; reactivity order established as 2-substituted > 5-substituted > 4-substituted. |
| Conditions | B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory, gas-phase calculations. |
Why This Matters
This reactivity profile informs synthetic planning: 4-benzylthiazole is a less reactive substrate for electrophilic substitutions, requiring more forcing conditions or different catalytic strategies compared to its 2- or 5-substituted analogs.
- [1] Mekky AEM, et al. Theoretical studies on the reactivity of thiazole derivatives. Monatshefte für Chemie - Chemical Monthly. 2014;145:1171-1179. View Source
